molecular formula C17H25ClN2O2 B4049591 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine

1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine

Cat. No.: B4049591
M. Wt: 324.8 g/mol
InChI Key: GVZRBGBYWHINGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine is a useful research compound. Its molecular formula is C17H25ClN2O2 and its molecular weight is 324.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.1604557 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonergic System Research

mCPP is a non-selective serotonin receptor agonist/antagonist widely used to assess central serotonergic function. Studies have employed mCPP to provoke symptoms of serotonin syndrome in patients under specific conditions, highlighting its utility in exploring serotonergic system dynamics and receptor sensitivity (Klaassen, Pian, Westenberg, Boer, & Praag, 1998).

Psychopharmacological Research

The effects of mCPP on psychological, cognitive, and neuroendocrine measures have been extensively studied in psychopharmacology. It serves as a probe for serotonin (5-HT) function, revealing its impact on symptoms of anxiety, cognitive performance, and hormonal levels, providing insights into the serotonergic mechanisms of action (Silverstone, Rue, Franklin, Hallis, Camplin, Laver, & Cowen, 1994).

Neuroendocrine and Behavioral Effects

Research has delved into mCPP's neuroendocrine effects in humans, showing its potential to significantly alter plasma prolactin and cortisol levels, body temperature, and mood, suggesting its role in serotonin-regulated physiological and psychological processes (Mueller, Murphy, & Sunderland, 1985).

Environmental and Toxicological Studies

While studies on the specific environmental and toxicological impacts of 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine were not identified, related research on pesticide and herbicide exposure, such as MCPA and its effects, underscores the importance of understanding the environmental health implications of chemical exposures (Osterloh, Lotti, & Pond, 1983).

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-5-19-6-8-20(9-7-19)17(21)14(4)22-15-10-12(2)16(18)13(3)11-15/h10-11,14H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZRBGBYWHINGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C(C)OC2=CC(=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.